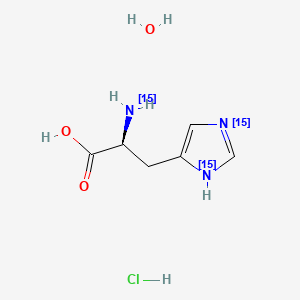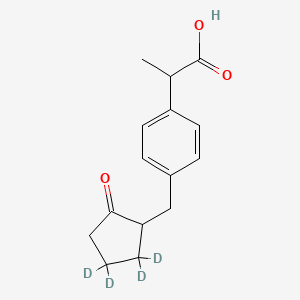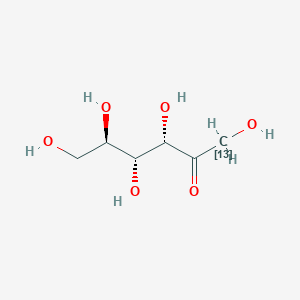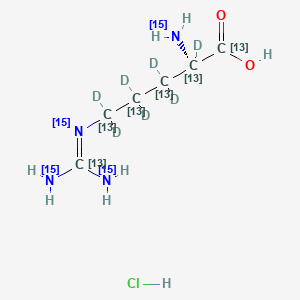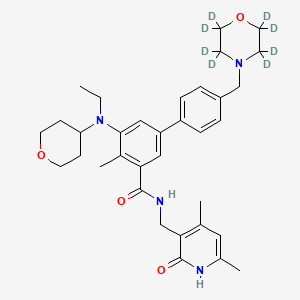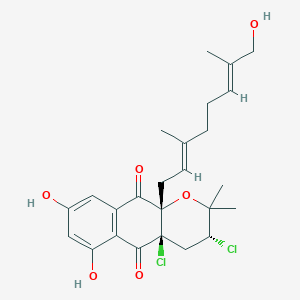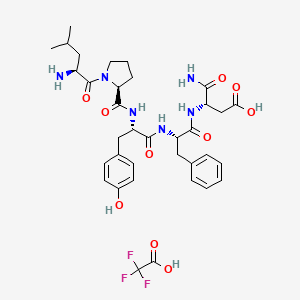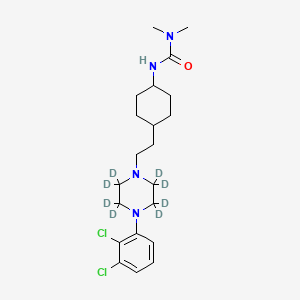
Cariprazine D8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cariprazine D8 is a deuterated form of Cariprazine, an atypical antipsychotic agent. Cariprazine is primarily used for the treatment of schizophrenia and bipolar disorder. It functions as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, while also acting as an antagonist at serotonin 5-HT2A receptors . The deuterated form, this compound, is chemically similar but contains deuterium atoms, which can influence its pharmacokinetic properties.
Vorbereitungsmethoden
The synthesis of Cariprazine involves several key steps:
Condensation Reaction: 4-(2-hydroxyethyl)cyclohexanone reacts with 1-(2,3-dichlorophenyl)piperazine to produce an intermediate compound.
Reducing Ammonolysis: The intermediate undergoes a reducing ammonolysis reaction to form trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine.
Acylation Reaction: This intermediate is then acylated with N,N-dimethylmethylcarbamoyl chloride to produce Cariprazine.
For industrial production, the process is optimized for scalability and cost-effectiveness. The pharmaceutical composition often involves creating solid particles of Cariprazine pamoate, which are then suspended in an aqueous solution for administration .
Analyse Chemischer Reaktionen
Cariprazine undergoes several types of chemical reactions:
Oxidation: Cariprazine can be oxidized under specific conditions, leading to the formation of various metabolites.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Cariprazine can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cariprazine D8 has a wide range of scientific research applications:
Chemistry: It is used in studies to understand the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of Cariprazine.
Biology: Researchers use this compound to study its interactions with biological systems, particularly its binding affinity to dopamine and serotonin receptors.
Medicine: This compound is investigated for its potential therapeutic effects in treating psychiatric disorders like schizophrenia and bipolar disorder
Wirkmechanismus
Cariprazine D8 exerts its effects primarily through its action on dopamine and serotonin receptors. It functions as a partial agonist at dopamine D2 and D3 receptors, which helps in modulating dopamine levels in the brain. This action is crucial for controlling symptoms of schizophrenia and bipolar disorder . Additionally, this compound acts as an antagonist at serotonin 5-HT2A receptors, which contributes to its antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
Cariprazine D8 is compared with other atypical antipsychotics like aripiprazole and brexpiprazole. While all these compounds act on dopamine and serotonin receptors, this compound has a higher affinity for D3 receptors, which may offer advantages in treating negative and cognitive symptoms of schizophrenia . Other similar compounds include:
Aripiprazole: Another partial agonist at dopamine D2 receptors but with different receptor binding profiles.
Brexpiprazole: Similar to Cariprazine but with distinct pharmacological properties and receptor affinities.
This compound’s unique receptor binding profile and deuterium substitution make it a promising candidate for further research and therapeutic applications.
Eigenschaften
Molekularformel |
C21H32Cl2N4O |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
1,1-dimethyl-3-[4-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea |
InChI |
InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i12D2,13D2,14D2,15D2 |
InChI-Schlüssel |
KPWSJANDNDDRMB-DHNBGMNGSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1CCC2CCC(CC2)NC(=O)N(C)C)([2H])[2H])([2H])[2H])C3=C(C(=CC=C3)Cl)Cl)([2H])[2H])[2H] |
Kanonische SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




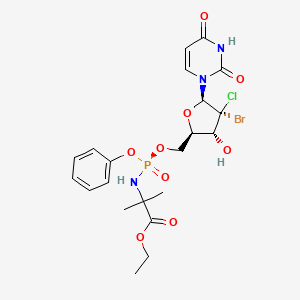
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)

